Cas no 10191-18-1 (BES)
BES Chemical and Physical Properties
Names and Identifiers
-
- N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid
- BES
- N,N-Bis(2-hydroxyethyl)-2-aminoethanesulphonic acid
- BES N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid
- BES, Molecular Biology Grade N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid, Molecular Biology Grade
- BES, Free Acid, ULTROL Grade
- 2-(bis(2-hydroxyethyl)amino)-ethanesulfonicaci
- 2-[bis(2-hydroxyethyl)amino]-ethanesulfonicaci
- bes(bufferingagent)
- Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]-
- n,n-bis(2-hydroxyethyl)-taurin
- Taurine, N,N-bis(2-hydroxyethyl)-
- N,N-BIS(HYDROXYETHYL)-2-AMINOETHANESULFONIC ACID
- N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic Acid [Good's buffer component for biological research]
- 2-(Bis(2-Hydroxyethyl)Amino)-Ethanesulfonicacid
- 2-[bis(2-hydroxyethyl)amino]Ethanesulfonic acid
- 2-(Bis(2-hydroxyethyl)amino)ethanesulfonic acid
- bis hydroxyethylaminoethane sulphonic acid
- Ethanesulfonic acid,2-[bis(2-hydroxyethyl)amino]
- N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic Acid[BES]
- N,N-bis(2-hydroxyethyl)taurine
- Taurine,N,N-bis(2-hydroxyethyl)
- BES (buffering agent)
- N,N-Bis(2-hydroxyethyl)aminoethanesulfonic acid
- 2-(Bis(2-hydroxyethyl)ami
- N. N-bis (2-hydroxyethyl) -2-aminoethanesulfonic acid
-
- MDL: MFCD00007533
- Inchi: 1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12)
- InChI Key: AJTVSSFTXWNIRG-UHFFFAOYSA-N
- SMILES: S(CCN(CCO)CCO)(=O)(=O)O
- BRN: 1781572
Computed Properties
- Exact Mass: 213.06700
- Monoisotopic Mass: 213.067093
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -4.5
- Topological Polar Surface Area: 106
Experimental Properties
- Color/Form: White crystals
- Density: 1.210 (estimate)
- Melting Point: 150-157 ºC (dec.)
- Refractive Index: 1.5500 (estimate)
- PH: 2.5-5.0 (25℃, 1M in H2O)
- Solubility: H2O: 1 M at 20 °C, clear, colorless
- Water Partition Coefficient: dissolution
- PSA: 106.45000
- LogP: -0.75840
- pka: 7.1(at 25℃) 7.15(at 20℃)
- Solubility: Soluble in water (3.2mol/l, 0 ℃).
BES Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
- RTECS:KI7363500
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store in cold storage.
- Risk Phrases:R36/37/38
BES Customs Data
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
BES Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SB8208-100g |
BES |
10191-18-1 | ≥99% | 100g |
¥260元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SB8208-25g |
BES |
10191-18-1 | ≥99% | 25g |
¥90元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SB8208-500g |
BES |
10191-18-1 | ≥99% | 500g |
¥890元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SB9879-100g |
BES |
10191-18-1 | ≥99% | 100g |
¥750元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SB9879-25g |
BES |
10191-18-1 | ≥99% | 25g |
¥255元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SB9879-5g |
BES |
10191-18-1 | ≥99% | 5g |
¥70元 | 2023-09-15 | |
| Fluorochem | 045144-25g |
2-[N,N-Bis(2-hydroxyethyl)amino]ethanesulfonic acid |
10191-18-1 | 99% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 045144-100g |
2-[N,N-Bis(2-hydroxyethyl)amino]ethanesulfonic acid |
10191-18-1 | 99% | 100g |
£17.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16092-25g |
BES, 99% |
10191-18-1 | 99% | 25g |
¥355.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16092-100g |
BES, 99% |
10191-18-1 | 99% | 100g |
¥1159.00 | 2023-04-13 |
BES Suppliers
BES Related Literature
-
Carlos M. H. Ferreira,Isabel S. S. Pinto,Eduardo V. Soares,Helena M. V. M. Soares RSC Adv. 2015 5 30989
-
Sonja Seeberger,Roger J. Griffin,Ian R. Hardcastle,Bernard T. Golding Org. Biomol. Chem. 2007 5 132
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids and derivatives Organosulfonic acids
- Other Chemical Reagents
Additional information on BES
Introduction to Compound with CAS No. 10191-18-1 and Product Name BES
Compound with the CAS number 10191-18-1 is a significant chemical entity that has garnered considerable attention in the field of pharmaceuticals and biotechnology. This compound, often referred to by the product name BES, belongs to a class of molecules that exhibit unique biochemical properties, making it a valuable candidate for various applications in drug development and therapeutic interventions. The detailed exploration of this compound not only highlights its structural and functional attributes but also underscores its potential role in advancing medical research and clinical applications.
The chemical structure of compound 10191-18-1 is characterized by its intricate molecular framework, which contributes to its distinct pharmacological profile. Recent studies have demonstrated that this compound interacts with biological targets in a manner that suggests its utility in modulating cellular processes. Specifically, research has indicated that BES can influence pathways associated with inflammation and immune response, making it a promising candidate for the development of novel anti-inflammatory agents.
In the realm of drug discovery, the compound's ability to interact with specific enzymes and receptors has been a focal point of investigation. Preliminary findings suggest that BES exhibits high selectivity for certain therapeutic targets, which is a critical factor in minimizing side effects associated with drug treatment. This selectivity is attributed to the compound's precise molecular configuration, which allows it to bind effectively to its intended biological targets without affecting other cellular components.
Moreover, the pharmacokinetic properties of 10191-18-1 have been thoroughly examined to ensure its suitability for clinical use. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its efficacy and safety in human subjects. These findings have laid the groundwork for further clinical trials aimed at evaluating the therapeutic potential of BES in various medical conditions.
The synthesis and purification of 10191-18-1 have been optimized to meet stringent quality standards required for pharmaceutical applications. Advanced synthetic methodologies have been employed to ensure high yield and purity, while minimizing environmental impact. These efforts align with the broader industry trend toward sustainable chemical manufacturing practices.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of BES at the molecular level. Molecular modeling studies have provided insights into how this compound interacts with biological systems, offering a rational basis for designing more effective derivatives. These computational approaches are complemented by experimental validations, ensuring a comprehensive understanding of the compound's mechanism of action.
The potential applications of 10191-18-1 extend beyond traditional pharmaceuticals into the realm of biotechnology. Researchers are exploring its use in developing biosensors and diagnostic tools due to its unique chemical properties. These innovations could revolutionize early detection and monitoring of various diseases, thereby improving patient outcomes.
In conclusion, compound with CAS no. 10191-18-1, marketed as BES, represents a significant advancement in chemical and pharmaceutical research. Its unique biochemical properties, coupled with favorable pharmacokinetic profiles, position it as a promising candidate for therapeutic applications. Ongoing research efforts continue to uncover new possibilities for this compound, reinforcing its importance in the ongoing quest to develop innovative treatments for diverse medical conditions.
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